![molecular formula C20H33NO3 B5021684 4-tert-butyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexan-1-amine](/img/structure/B5021684.png)
4-tert-butyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexan-1-amine is an organic compound that features a cyclohexane ring substituted with a tert-butyl group and an amine group attached to a 3,4,5-trimethoxyphenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexan-1-amine typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a series of cyclization reactions starting from simple aliphatic precursors.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and an appropriate Lewis acid catalyst.
Attachment of the Amine Group: The amine group can be introduced through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Attachment of the 3,4,5-Trimethoxyphenylmethyl Moiety: This step involves the reaction of the amine with 3,4,5-trimethoxybenzyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
4-tert-butyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **4-tert-butyl-N-[(3,4,5-trimethoxyphenyl)carbamoyl]methyl]carbamate
- **Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)isocyanurate
- 3,3’,5,5’-Tetra-tert-butyl-4,4’-diphenoquinone
Uniqueness
4-tert-butyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexan-1-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its trimethoxyphenylmethyl moiety, in particular, is known for its potential bioactivity, making this compound a valuable target for further research and development.
Properties
IUPAC Name |
4-tert-butyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO3/c1-20(2,3)15-7-9-16(10-8-15)21-13-14-11-17(22-4)19(24-6)18(12-14)23-5/h11-12,15-16,21H,7-10,13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVJJQPAOBLYFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NCC2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.